
(1E)-N-(2-Methylphenyl)ethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-(2-Methylphenyl)ethanimine: is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a 2-methylphenyl group attached to the nitrogen atom, making it a derivative of ethanimine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2-Methylphenyl)ethanimine typically involves the condensation reaction between 2-methylbenzaldehyde and ethylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
2-Methylbenzaldehyde+Ethylamine→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as acidic resins or metal catalysts may be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(2-Methylphenyl)ethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine bond can yield secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (1E)-N-(2-Methylphenyl)ethanimine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme-catalyzed imine formation and reduction processes. It may also serve as a model compound for studying the behavior of imines in biological systems.
Medicine
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which (1E)-N-(2-Methylphenyl)ethanimine exerts its effects depends on the specific reaction or application. In general, the imine bond can participate in nucleophilic addition reactions, where nucleophiles attack the carbon-nitrogen double bond, leading to the formation of new compounds. The aromatic ring can also undergo electrophilic substitution reactions, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N-Hydroxy-1-(4-methylphenyl)-2-(phenylsulfonyl)ethanimine
- (1E)-N-(4-Methylphenyl)ethanimine
- (1E)-N-(2-Ethylphenyl)ethanimine
Uniqueness
(1E)-N-(2-Methylphenyl)ethanimine is unique due to the presence of the 2-methylphenyl group, which influences its reactivity and physical properties. The position of the methyl group on the aromatic ring can affect the compound’s electronic distribution and steric interactions, making it distinct from other similar imines.
Properties
CAS No. |
38004-13-6 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
N-(2-methylphenyl)ethanimine |
InChI |
InChI=1S/C9H11N/c1-3-10-9-7-5-4-6-8(9)2/h3-7H,1-2H3 |
InChI Key |
QKQFJYPUJXBCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC=NC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
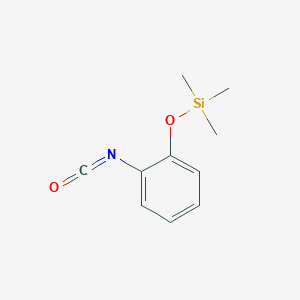
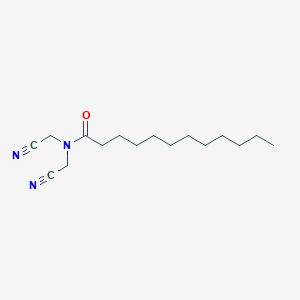
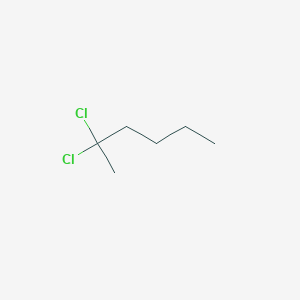
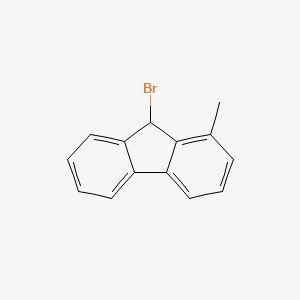
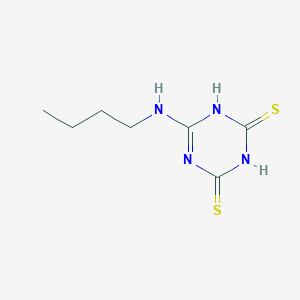

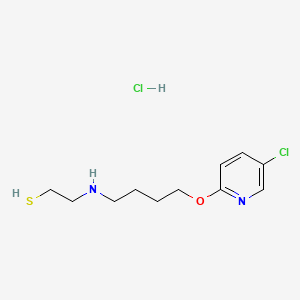
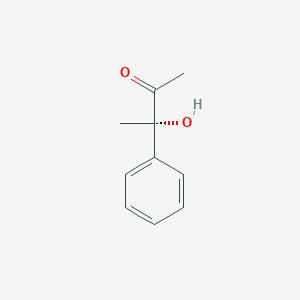

propanedioate](/img/structure/B14673634.png)
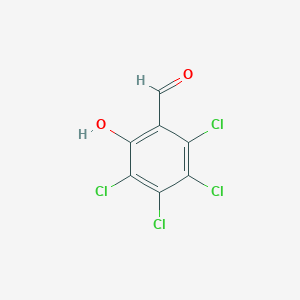
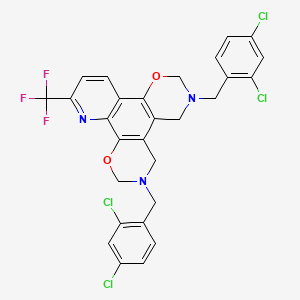
![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
